molecular formula C15H28N2O2 B6358039 tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate CAS No. 1781848-83-6

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate

Cat. No. B6358039
CAS RN: 1781848-83-6
M. Wt: 268.39 g/mol
InChI Key: RWVZUTHBNRPLEY-UHFFFAOYSA-N
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Description

Tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is a chemical compound with the CAS Number: 1781848-83-6 . It has a molecular weight of 268.4 . The IUPAC name for this compound is tert-butyl 3-azaspiro[5.5]undec-9-ylcarbamate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Research into synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl derivatives, has highlighted their widespread use in various industries to retard oxidative reactions and extend product shelf life. Studies have found SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and developing SPAs with low toxicity and migration ability to decrease environmental pollution risks (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the degradation of air toxics. This method demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting MTBE into simpler compounds, which might have implications for the degradation of related tert-butyl compounds in environmental settings (Hsieh et al., 2011).

Polymer Membranes for Fuel Additive Purification

The use of polymer membranes for the purification of fuel oxygenate additives, particularly for methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, highlights the significance of membrane technology in industrial applications. This review focuses on the analysis of various polymer membranes and their efficiency for the separation of azeotropic mixtures, indicating the potential for similar applications in separating other carbamate-related compounds (Pulyalina et al., 2020).

Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules, which could be applied in food, cosmetics, and medicine. This review discusses TPP's separation process, including partitioning mechanisms and applications for separating protein, enzyme, plant oil, polysaccharide, and other small molecule organic compounds. The potential for TPP in producing and separating various bioactive molecules, including those related to carbamates, presents a significant area for future research (Yan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVZUTHBNRPLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate

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